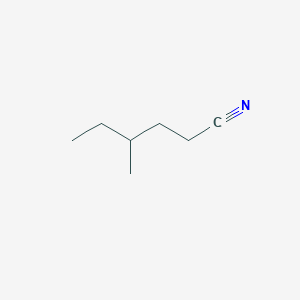
4-Methylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexanenitrile is an organic compound with the molecular formula C₇H₁₃N and a molecular weight of 111.1848 g/mol . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a 4-methylhexane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylhexanenitrile can be synthesized through several methods, including:
From Alkyl Halides: One common method involves the reaction of 4-methylhexyl bromide with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyano group.
From Amides: Another method involves the dehydration of 4-methylhexanamide using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors like cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 4-methylhexanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be reduced to 4-methylhexylamine.
Substitution: The cyano group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, heat.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or DMF.
Major Products
Hydrolysis: 4-Methylhexanoic acid.
Reduction: 4-Methylhexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of nitrile metabolism and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylhexanenitrile depends on its chemical reactivity. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of corresponding amides or acids. The cyano group can act as an electrophile, participating in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanenitrile: Similar structure but lacks the methyl group at the 4-position.
4-Methylpentanenitrile: Similar but with a shorter carbon chain.
4-Methylheptanenitrile: Similar but with a longer carbon chain.
Uniqueness
4-Methylhexanenitrile is unique due to its specific structure, which influences its reactivity and applications. The presence of the methyl group at the 4-position can affect its physical and chemical properties, making it distinct from other nitriles.
Propriétés
Numéro CAS |
69248-32-4 |
|---|---|
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
4-methylhexanenitrile |
InChI |
InChI=1S/C7H13N/c1-3-7(2)5-4-6-8/h7H,3-5H2,1-2H3 |
Clé InChI |
UWADIKOEYXBKPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
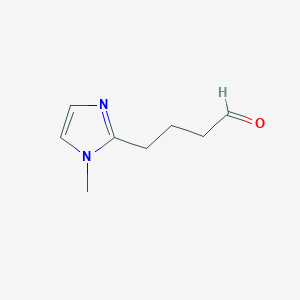


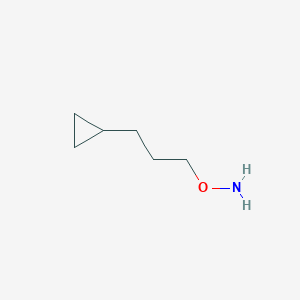
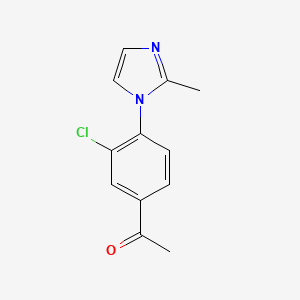
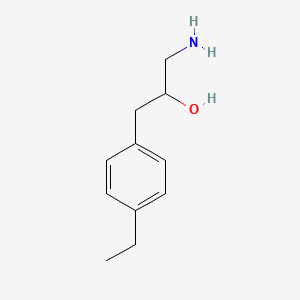
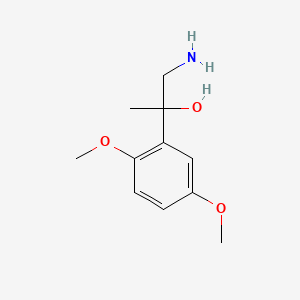
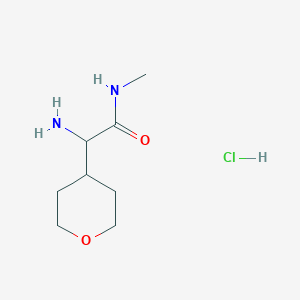

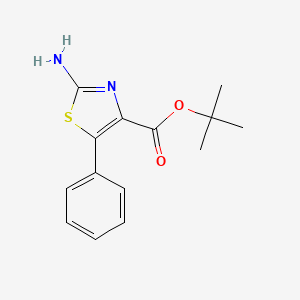
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)

